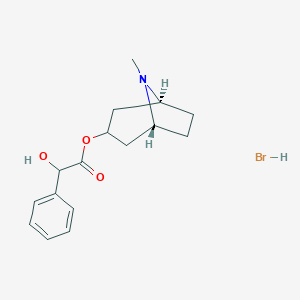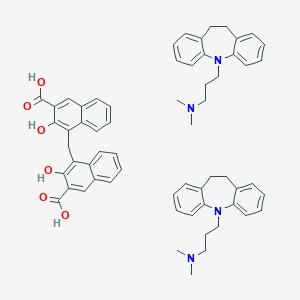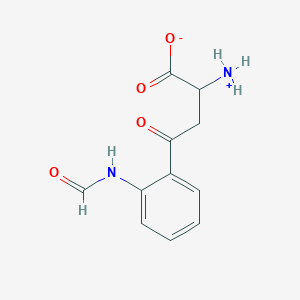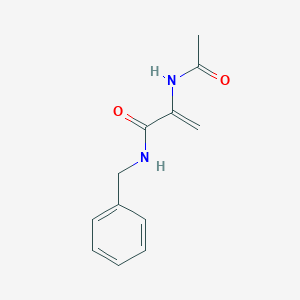
L-Arginine L-aspartate
概要
説明
アルギニンアスパラギン酸は、2つのアミノ酸であるアルギニンとアスパラギン酸が結合した化合物です。これは、一般的に食事用サプリメントに使用されており、体力向上、疲労軽減、全体的な健康サポートにおける潜在的な利点で知られています。アルギニンはグアニジノ基を持つ塩基性アミノ酸であり、アスパラギン酸はカルボキシル基を持つ酸性アミノ酸です。これらの2つのアミノ酸の組み合わせにより、さまざまな生理学的効果を持つ化合物が生成されます。
作用機序
アルギニンアスパラギン酸の作用機序には、いくつかの経路が含まれます。
一酸化窒素の産生: アルギニンは、血管拡張と血流調節に重要な役割を果たす分子である一酸化窒素の前駆体です.
尿素サイクル: アスパラギン酸は尿素サイクルに関与し、体内のアンモニアの解毒を助けます.
類似の化合物:
L-オルニチン-L-アスパラギン酸: 肝性脳症の管理に使用され、同様の代謝効果があります.
L-シトルリン: アルギニンの合成の前駆体であり、一酸化窒素の産生に関与しています.
L-グルタミン: 細胞代謝と免疫機能に役割を果たす別のアミノ酸です.
アルギニンアスパラギン酸の独自性: アルギニンアスパラギン酸は、塩基性アミノ酸と酸性アミノ酸を組み合わせているため、幅広い生理学的プロセスに参加できる点が特徴です。 一酸化窒素の産生を促進し、エネルギー代謝をサポートする能力は、研究と臨床の両方の設定で特に価値があります .
生化学分析
Biochemical Properties
L-Arginine L-aspartate plays a significant role in biochemical reactions. L-arginine degradation occurs via multiple pathways initiated by arginase, nitric-oxide synthase, Arg:glycine amidinotransferase, and Arg decarboxylase . These pathways produce nitric oxide, polyamines, proline, glutamate, creatine, and agmatine, each having enormous biological importance .
Cellular Effects
This compound influences various types of cells and cellular processes. It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism . For instance, L-arginine is required for the detoxification of ammonia, a toxic substance for the central nervous system .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, L-arginine is a precursor for the synthesis of nitric oxide, a key cellular signaling molecule .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that L-arginine supplied in current diets is inadequate for maximal growth of milk-fed piglets
Metabolic Pathways
This compound is involved in several metabolic pathways. L-arginine is a part of the urea cycle, nitric oxide cycle, and it can be converted into other amino acids . L-aspartate is a key compound in the citric acid cycle .
準備方法
合成経路と反応条件: アルギニンアスパラギン酸の調製には、アルギニンとアスパラギン酸を水溶液中で反応させることが含まれます。このプロセスには、通常、次の手順が含まれます。
溶液の調製: アルギニンを水に溶解して水溶液を形成します。
アスパラギン酸の添加: 撹拌しながら、アルギニン溶液にアスパラギン酸をゆっくりと添加します。
減圧濃縮: 50〜80°Cの温度で、減圧下で溶液を濃縮します。
冷却と結晶化: 濃縮された溶液を20〜30°Cに冷却し、有機親水性溶媒または極性親水性溶媒と非極性親水性溶媒の混合溶媒を添加します。
ろ過と乾燥: 結果として得られた結晶をろ過し、アルコールで洗浄し、真空下で乾燥させて純粋なアルギニンアスパラギン酸を得ます
工業生産方法: アルギニンアスパラギン酸の工業生産は、同様の手順に従いますが、より大規模に行われます。このプロセスは、製品の純度 (≥98%) と収率 (80〜86%) を高くするために最適化されています。 制御された温度と溶媒を使用すると、商業利用に適した高品質の結晶が形成されます .
化学反応の分析
反応の種類: アルギニンアスパラギン酸は、次のものを含むさまざまな化学反応を起こす可能性があります。
酸塩基反応: 酸性および塩基性官能基の両方を含むため、アルギニンアスパラギン酸は酸塩基反応に参加し、特定のpHレベルで双性イオンを形成できます.
酸化と還元: アルギニン中のグアニジノ基は酸化を受ける可能性があり、アスパラギン酸中のカルボキシル基は還元反応に関与する可能性があります。
置換反応: アミノ基とカルボキシル基は、他の化学試薬との置換反応に関与する可能性があります。
一般的な試薬と条件:
ニンヒドリン試験: アミノ酸を検出するために使用され、アミン基がニンヒドリンと反応して紫色化合物を形成します.
酸化剤: 過酸化水素など、アルギニン中のグアニジノ基を酸化できます。
還元剤: ホウ化水素ナトリウムなど、アスパラギン酸中のカルボキシル基を還元できます。
主要な生成物:
酸化生成物: 一酸化窒素や他の窒素含有化合物などです。
還元生成物: アスパラギン酸誘導体の還元型などです。
4. 科学研究の応用
アルギニンアスパラギン酸は、次のものを含む、科学研究において幅広い応用があります。
化学: さまざまな化学反応の試薬として、および他の化合物の合成の前駆体として使用されます。
生物学: 細胞代謝における役割、およびタンパク質や酵素の構成成分として研究されています。
科学的研究の応用
Arginine aspartate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: Studied for its role in cellular metabolism and as a component of proteins and enzymes.
Industry: Used in the production of dietary supplements and as an additive in food products to enhance nutritional value
類似化合物との比較
L-Ornithine-L-Aspartate: Used in the management of hepatic encephalopathy and has similar metabolic effects.
L-Citrulline: A precursor for arginine synthesis and involved in nitric oxide production.
L-Glutamine: Another amino acid with roles in cellular metabolism and immune function.
Uniqueness of Arginine Aspartate: Arginine aspartate is unique due to its combination of a basic and an acidic amino acid, allowing it to participate in a wide range of physiological processes. Its ability to enhance nitric oxide production and support energy metabolism makes it particularly valuable in both research and clinical settings .
特性
IUPAC Name |
(2S)-2-aminobutanedioic acid;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2.C4H7NO4/c7-4(5(11)12)2-1-3-10-6(8)9;5-2(4(8)9)1-3(6)7/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2H,1,5H2,(H,6,7)(H,8,9)/t4-;2-/m00/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUWYOYAXFUOLX-ZBRNBAAYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C(C(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)N.C([C@@H](C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70884415 | |
| Record name | L-Aspartic acid, compd. with L-arginine (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7675-83-4 | |
| Record name | Arginine aspartate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7675-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arginine aspartate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007675834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arginine aspartate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15993 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Aspartic acid, compd. with L-arginine (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Aspartic acid, compd. with L-arginine (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-aspartic acid, compound with L-arginine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.779 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARGININE ASPARTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZB1G2I725 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of L-Arginine L-Aspartate?
A1: The molecular formula for this compound is C10H21N5O6. Its molecular weight is 291.3 g/mol. []
Q2: How does this compound affect blood lactate levels during exercise?
A2: Studies have shown that prolonged intake of this compound can reduce blood lactate accumulation during submaximal exercise. [] This effect is thought to be due to the synergistic actions of both L-Arginine and L-Aspartate. L-Arginine may inhibit glycolysis, thereby reducing lactic acid production. L-Aspartate, on the other hand, might favor fatty acid oxidation, further contributing to lower lactate levels. []
Q3: Can this compound influence oxygen consumption during exercise?
A3: Research suggests that this compound supplementation can lead to reduced oxygen consumption during submaximal exercise. [] This effect, combined with the reduction in blood lactate, suggests that the compound may improve work efficiency and potentially increase exercise tolerance. []
Q4: How does the structure of this compound compare to other molecules, and how does this impact its interactions?
A4: The crystal structure of this compound reveals distinct conformations for the arginine and aspartate molecules. [] The arginine molecule adopts a unique conformation compared to previously observed structures, while the aspartate ion's conformation resembles that found in L-aspartic acid, DL-aspartic acid, and L-lysine L-aspartate. [] This structural arrangement allows for specific ion-pair interactions, including electrostatic attraction and two N-H...O hydrogen bonds between the guanidyl group of arginine and the α-carboxylate group of aspartate. []
Q5: What role does this compound play in the biosynthesis of other molecules?
A5: this compound is a key intermediate in the biosynthesis of L-Arginine. [] It serves as a precursor for arginine in both the urea cycle and the citrulline–NO cycle. [] Additionally, it can be converted to fumarate in the citric acid cycle through the action of argininosuccinate lyase. []
Q6: Can this compound be synthesized using a green chemistry approach?
A6: Yes, this compound can be synthesized through an environmentally friendly biocatalytic approach. [] This method utilizes argininosuccinate lyase (ASL) from Saccharomyces cerevisiae to catalyze the addition of L-arginine to fumarate. [] This enzymatic approach allows for the production of this compound at a gram scale with high purity and yield. []
Q7: Can metabolite profiling using this compound and other small metabolites differentiate cell types across species?
A7: Yes, studies have shown that analyzing the profiles of small metabolites like L-Arginine, L-Aspartate, L-glutamate, glycine, glutathione, and taurine can be a valuable tool for differentiating cell types in chemosensory tissues across various species. [] This approach, termed "metabolite profiling," can be particularly useful in overcoming limitations associated with antibody-based immunohistochemical comparisons across species. [] This technique relies on immunostaining with glutaraldehyde-based antibodies targeting these metabolites, followed by hierarchical cluster analyses to identify and classify cell types based on their distinct metabolic signatures. []
Q8: Does this compound have any known antibacterial properties?
A8: While not directly studied in the provided research, L-Arginine and L-Aspartate, as individual amino acids, are known to play a role in bacterial metabolism. [, ] Further research is needed to determine if this compound exhibits any specific antibacterial effects.
Q9: Is there evidence of this compound being involved in any plant diseases?
A9: While not directly discussed in the context of this compound, the research highlights the role of Pseudomonas viridiflava as a plant pathogen causing bacterial streak and rot in onions. [] This bacterium utilizes various carbohydrates and amino acids, including L-arginine and L-aspartate, for its metabolic processes. [] This underscores the importance of understanding the interactions between plants and microbes, particularly in the context of plant diseases.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















